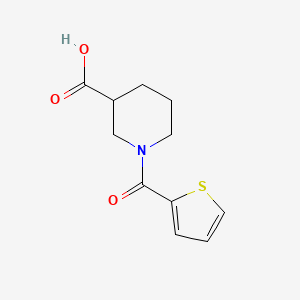

1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Thiophene-2-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO3S . It has a molecular weight of 239.3 . The IUPAC name for this compound is 1-(2-thienylcarbonyl)-3-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3S/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.3 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.Applications De Recherche Scientifique

Regioselective Synthesis of Heterocycles

A study by Verma et al. (2009) demonstrated the regioselective synthesis of novel spiropyrrolidines derived from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid through 1,3-dipolar cycloaddition reactions. These reactions yield heterocycles that may serve as precursors for thiophenic drugs, highlighting the compound's utility in pharmaceutical chemistry Regioselective Synthesis Of Azabicycloadducts Derived From Benzo[B]Thiophene -2,3 -Dione and Pipecolinic Acid.

Novel Synthesis and Crystal Structures

Vrabel et al. (2014) investigated the electronic structure, novel synthesis, and intermolecular interactions in derivatives of 6-oxopiperidine-2-carboxylic acid. This research provides insights into the crystalline structures and interactions, contributing to our understanding of molecular assembly and design Electronic structure, novel synthesis, and O-H...O and C-H...O interactions in two 6-oxopiperidine-2-carboxylic acid derivatives..

Electrophilic Substitution and Synthesis

A study by Birk and Voss (1996) explored the preparation and electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)-butyl]piperidine, demonstrating the compound's versatility in organic synthesis. This research also delved into the dethioacetalization of semicyclic dithioacetals, showcasing the compound's application in chemical synthesis processes C,C-coupling with sulfur-stabilized carbanions — 6. Preparation and electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)-butyl]piperidine and dethioacetalization of semicyclic dithioacetals☆☆☆.

Applications in Material Science

The research by Lanzi et al. (2007) on a new polythiophene derivative bearing a piperidinic moiety highlights the compound's significance in materials science, especially for the development of colorimetric tools for the detection of diacid molecules. This demonstrates the utility of thiophene derivatives in creating sensitive and selective sensors A new polythiophene derivative with highly sensitive and selective affinitychromism properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

It’s structurally related to piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Propriétés

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAUNYQIFWYKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)

![5-(4-fluorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2861992.png)

![2-Azaspiro[3.5]nonan-7-ol;hydrochloride](/img/structure/B2861993.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)